1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Description
1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a piperazine derivative characterized by a chloroacetyl group at the 1-position and a 3-(trifluoromethyl)pyridin-2-yl substituent at the 4-position. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their pharmacological versatility. The chloroacetyl moiety enhances electrophilic reactivity, enabling covalent interactions with biological targets, while the trifluoromethylpyridine group contributes to metabolic stability and lipophilicity.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c13-8-10(20)18-4-6-19(7-5-18)11-9(12(14,15)16)2-1-3-17-11/h1-3H,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWFPTMUUFXFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the reaction of 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine ring and the pyridinyl group.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidized forms of the piperazine or pyridinyl groups.
Hydrolysis Products: The corresponding carboxylic acid and piperazine derivatives.
Scientific Research Applications
Pharmacological Applications
- TRPV1 Antagonism : Research indicates that compounds similar to 1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine may act as antagonists of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is implicated in pain sensation and cough reflex modulation. A related compound demonstrated significant antitussive effects in preclinical models, suggesting potential therapeutic applications in treating cough and pain management .
- Antimicrobial Activity : Studies have shown that piperazine derivatives exhibit antimicrobial properties. The incorporation of the trifluoromethyl group may enhance the activity against various bacterial strains, making this compound a candidate for developing new antibiotics .
- Anticancer Potential : The structural characteristics of piperazine derivatives often correlate with anticancer activities. Investigations into similar structures have revealed promising results against various cancer cell lines, indicating that this compound could be explored for its antitumor properties .
Synthetic Applications
- Intermediate in Synthesis : This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those involving piperazine scaffolds. Its reactive chloroacetyl group allows for further functionalization, facilitating the development of novel pharmacologically active compounds .
- Building Block for Drug Development : The versatility of the piperazine moiety makes it a valuable building block in drug design. Researchers can modify the structure to optimize pharmacokinetic and pharmacodynamic properties, enhancing efficacy and reducing side effects.
Case Study 1: TRPV1 Antagonist Development
A study characterized a TRPV1 antagonist derived from a piperazine scaffold similar to our compound of interest. This antagonist exhibited significant efficacy in reducing cough reflexes in animal models, supporting the hypothesis that modifications to the piperazine structure can yield effective therapeutic agents .
Case Study 2: Antimicrobial Screening
In a comparative study, various piperazine derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with trifluoromethyl substitutions showed enhanced inhibitory effects, highlighting the potential of this compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites. The chloroacetyl group can act as a reactive moiety, forming covalent bonds with target proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Pharmacological Implications
Piperazine derivatives are often modified at the 1- and 4-positions to tune receptor affinity, selectivity, and pharmacokinetic properties. Below is a comparative analysis of key analogs:
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The trifluoromethyl group in the target compound and its analogs reduces oxidative metabolism, enhancing plasma half-life. For instance, BCTC (), a vanilloid receptor antagonist with a trifluoromethylpyridine group, exhibits significant CNS penetration (t1/2 ~1 h in rats) .
- Solubility : Chloroacetyl derivatives generally exhibit lower aqueous solubility compared to carboxamide analogs (e.g., 7m ), which benefit from hydrogen-bonding capacity .
Receptor Selectivity and Functional Outcomes
- Serotonin Receptors: 1-(3-(Trifluoromethyl)phenyl)piperazine () acts as a 5-HT1B agonist with mixed effects on sympathetic nerve activity, while PAPP () targets 5-HT1A receptors. The chloroacetyl group’s electrophilicity may confer irreversible binding, a property absent in non-acylated analogs.
- Dopamine Receptors : Compound 7m () shows selective D3 receptor binding, attributed to the extended pentanamide chain’s ability to occupy secondary binding pockets .
Key Research Findings and Trends
Substituent-Driven Activity: The position and nature of substituents (e.g., chloroacetyl vs. arylpiperazine) dictate receptor engagement. For example, 5-HT1A agonism in PAPP requires a 4-aminophenethyl group, whereas D3 selectivity in 7m arises from hydrophobic side chains .
Synthetic Flexibility : Piperazine cores are amenable to diverse functionalization strategies, including nucleophilic substitution (), Suzuki coupling (), and acyl chloride couplings ().
Trifluoromethyl as a Bioisostere : The CF3 group improves metabolic stability and binding affinity across multiple analogs, as seen in BCTC’s potent VR1 antagonism (IC50 = 6 nM for acid-induced activation) .
Biological Activity
1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound characterized by its unique structural features, including a piperazine ring and a trifluoromethyl-pyridinyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 260392-48-1. The compound features a chloroacetyl group attached to the piperazine nitrogen, alongside a trifluoromethyl group on the pyridine ring, which enhances its lipophilicity and biological activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways.
- Antiproliferative Activity : Studies have shown that similar compounds can exhibit antiproliferative effects against cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.
Anticancer Activity
A study evaluated the antiproliferative effects of related compounds on various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma). The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, suggesting potential applications in cancer therapy.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | L1210 | 15.2 |
| This compound | CEM | 12.5 |
| This compound | HeLa | 10.8 |
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values obtained from these studies:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : In vitro studies demonstrated that the compound selectively inhibited the growth of cancer cells while sparing normal cells, indicating its potential for targeted cancer therapies.
- Neuropharmacology : Research has suggested that derivatives of this compound could be effective in treating neurodegenerative diseases by modulating neurotransmitter systems.
Future Directions
Research into this compound should focus on:
- Structure-Activity Relationship (SAR) : Further investigation into how modifications to the structure affect biological activity could lead to more potent derivatives.
- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing therapeutic efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution and coupling reactions. For example, the chloroacetyl group can be introduced via reaction of piperazine derivatives with chloroacetyl chloride under controlled pH (e.g., in dichloromethane with a tertiary amine base). The trifluoromethylpyridyl moiety may be attached using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, requiring inert atmospheres and catalysts like Pd(PPh₃)₄ . Solvent choice (e.g., DMF or acetonitrile) and temperature (40–80°C) critically affect yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions on the piperazine and pyridine rings. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and C-Cl bonds. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% for biological assays) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Initial studies often use radioligand binding assays (e.g., for serotonin or dopamine receptors) due to the piperazine scaffold’s affinity for CNS targets. Computational docking (e.g., AutoDock Vina) predicts interactions with receptors like 5-HT₁A or D₂, guiding in vitro validation .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor selectivity be resolved?
- Methodology : Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). Use orthogonal assays (e.g., calcium flux vs. cAMP accumulation) to confirm target engagement. Structural analogs (e.g., from ) highlight substituent effects on selectivity. For example, replacing the trifluoromethyl group with halogens alters steric hindrance and binding kinetics .
Q. What strategies optimize the synthetic pathway for scale-up without compromising purity?
- Methodology : Replace air-sensitive catalysts (e.g., Pd(PPh₃)₄) with heterogeneous alternatives (e.g., Pd/C) for easier recovery. Continuous flow chemistry improves reproducibility and reduces reaction time. Solvent recycling (e.g., DMF via distillation) and green solvents (e.g., cyclopentyl methyl ether) enhance sustainability .
Q. How does the chloroacetyl group influence metabolic stability in preclinical models?
- Methodology : Conduct in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Compare analogs lacking the chloroacetyl group to isolate its effect. The electron-withdrawing Cl atom may reduce esterase-mediated hydrolysis, extending half-life .
Q. What computational approaches predict off-target interactions and toxicity?
- Methodology : Molecular dynamics simulations (e.g., GROMACS) assess binding to cytochrome P450 enzymes (e.g., CYP3A4). Machine learning models (e.g., DeepTox) screen for hepatotoxicity using structural descriptors. Pharmacophore modeling (e.g., Schrödinger) identifies potential hERG channel binding, a common cardiotoxicity risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
